molecular formula C11H17N3O B7509096 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide

Numéro de catalogue: B7509096
Poids moléculaire: 207.27 g/mol
Clé InChI: YQNLCCFOGIGLQI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide, commonly known as JNJ-5207852, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of cyclobutanecarboxamide derivatives and has been found to exhibit significant pharmacological activity.

Mécanisme D'action

JNJ-5207852 is a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. By blocking the activity of this receptor, JNJ-5207852 can modulate various physiological functions, including neurotransmitter release, inflammatory responses, and immune cell function.
Biochemical and Physiological Effects:
JNJ-5207852 has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate immune cell function. It has also been found to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

JNJ-5207852 has several advantages for use in lab experiments. It is a selective antagonist of the adenosine A2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation of JNJ-5207852 is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Orientations Futures

There are several potential future directions for the study of JNJ-5207852. One area of interest is the development of novel therapeutic applications for this compound, particularly in the treatment of cancer and neurological disorders. Another area of interest is the development of new synthetic methods for JNJ-5207852 and related compounds, which could improve the efficiency and scalability of the synthesis process. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of JNJ-5207852, which could lead to the development of new drugs and therapies.

Méthodes De Synthèse

The synthesis of JNJ-5207852 involves a multi-step process that begins with the reaction of 4-methylpyrazole with 1,4-dibromobutane to form 1-(4-methylpyrazol-1-yl)butane. This intermediate is then reacted with N-methylcyclobutanecarboxamide in the presence of a palladium catalyst to yield JNJ-5207852.

Applications De Recherche Scientifique

JNJ-5207852 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant activity against a wide range of diseases, including cancer, inflammation, and infectious diseases. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Propriétés

IUPAC Name

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-13(11(15)10-4-3-5-10)7-9-6-12-14(2)8-9/h6,8,10H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNLCCFOGIGLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.